Acetyl AF-64
Overview
Description
Mechanism of Action
Target of Action
The primary target of Acetylethylcholine mustard hydrochloride is cholinergic neurons . These neurons play a crucial role in the nervous system, transmitting signals using the neurotransmitter acetylcholine.
Mode of Action
Under aqueous conditions, Acetylethylcholine mustard hydrochloride forms the highly reactive ethylcholine aziridinium (AF64A) ion . This ion is transported into cholinergic neurons by the choline transporter . Once inside the neuron, AF64A irreversibly inhibits choline acetyltransferase , an enzyme responsible for the synthesis of acetylcholine . This inhibition leads to a decrease in acetylcholine synthesis .
Biochemical Pathways
The primary biochemical pathway affected by Acetylethylcholine mustard hydrochloride is the synthesis of acetylcholine . By inhibiting choline acetyltransferase, the compound disrupts the production of acetylcholine, a key neurotransmitter involved in many functions of the nervous system .
Result of Action
The inhibition of acetylcholine synthesis by Acetylethylcholine mustard hydrochloride can lead to a reduction in the contraction frequency of myotubes . Furthermore, the compound can produce cytotoxic effects, leading to cell death .
Action Environment
It is known that the compound is extremely hygroscopic , suggesting that moisture in the environment could potentially affect its stability and efficacy.
Biochemical Analysis
Biochemical Properties
Acetylethylcholine mustard hydrochloride is known to interact with various enzymes, proteins, and other biomolecules. It acts as a precursor for ethylcholine mustard aziridinium ion (AF-64A), an irreversible ligand for the high-affinity choline transport system . It is also a specific presynaptic long-action cholinotoxin and an inhibitor of choline acetyl-transferase .
Cellular Effects
The compound influences cell function by reducing the contraction frequency of myotubes. It achieves this by inhibiting the synthesis of acetylethylcholine (Ach) with a half-maximal inhibitory concentration (IC50) of 1.22 mM .
Molecular Mechanism
At the molecular level, Acetylethylcholine mustard hydrochloride exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Its role as an inhibitor of choline acetyl-transferase is particularly noteworthy .
Preparation Methods
Trobicin is produced by the bacterium Streptomyces spectabilis . The synthetic route involves the formation of an inositol ring, starting with glucose-6-phosphate, which is oxidized to form a ketone. This ketone is then converted into a primary amine group through pyridoxal phosphate and glutamine transamination . Industrial production methods involve the isolation of spectinomycin hydrochloride as a white to pale buff crystalline dihydrochloride pentahydrate powder .
Chemical Reactions Analysis
Trobicin undergoes various chemical reactions, including:
Oxidation: The initial step in its biosynthesis involves the oxidation of glucose-6-phosphate to form a ketone.
Reduction: The ketone is then reduced to form a primary amine group.
Substitution: The compound can undergo substitution reactions, particularly in the formation of its inositol ring.
Common reagents used in these reactions include NAD+ for oxidation and pyridoxal phosphate for transamination . The major products formed from these reactions are intermediates in the biosynthesis of spectinomycin .
Scientific Research Applications
Trobicin has several scientific research applications:
Comparison with Similar Compounds
Trobicin is unique among aminocyclitol antibiotics due to its specific mechanism of action and its use in treating gonorrhea. Similar compounds include:
Gentamicin: Another aminocyclitol antibiotic, but with a broader spectrum of activity.
Kanamycin: Used for treating a variety of bacterial infections, but not specifically for gonorrhea.
Tobramycin: Similar to gentamicin, used for a broader range of infections.
Trobicin’s uniqueness lies in its specific application for gonorrhea and its safety profile for patients allergic to penicillin and cephalosporins .
Properties
IUPAC Name |
2-[2-chloroethyl(ethyl)amino]ethyl acetate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16ClNO2.ClH/c1-3-10(5-4-9)6-7-12-8(2)11;/h3-7H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHWPASAPXMNLKO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCOC(=O)C)CCCl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17Cl2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10146201 | |
Record name | Acetyl AF-64 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10146201 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103994-00-9 | |
Record name | Acetyl AF-64 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103994009 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acetyl AF-64 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10146201 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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